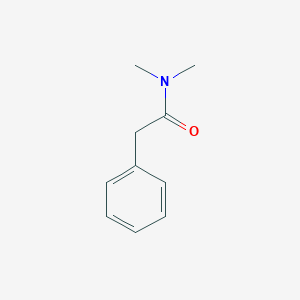

N,N-Dimethyl-2-phenylacetamide

Description

Historical Perspective of Amide Chemistry and Phenylacetamide Derivatives

The study of amides, the functional group to which N,N-Dimethyl-2-phenylacetamide belongs, is a cornerstone of organic chemistry. wikipedia.org The amide bond is fundamental to the structure of proteins and is present in a vast number of biologically active molecules and pharmaceuticals. acs.org Historically, the synthesis of amides has been a major focus, with early methods often involving the reaction of carboxylic acids with amines, a process that has been refined over the years to improve efficiency and environmental friendliness. orgsyn.org

Phenylacetamide derivatives, a subclass of amides, gained prominence in the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide (B955) (N-phenylacetamide). digitellinc.com This discovery, though later overshadowed by the toxicity of acetanilide, spurred the development of other aniline (B41778) derivatives and highlighted the therapeutic potential of the phenylacetamide scaffold. digitellinc.comwikipedia.org The exploration of N,N-disubstituted amides, such as this compound, represents a further evolution in this field, offering unique reactivity and stability profiles compared to their primary and secondary amide counterparts. fiveable.me The development of catalysts, such as boric acid, has also expanded the scope of direct amidation, providing more efficient routes to a wide range of amides, including N,N-disubstituted variants. orgsyn.org

Significance of this compound as a Chemical Scaffold in Research

This compound serves as a crucial chemical scaffold in research due to its versatile reactivity. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com The presence of the N,N-dimethylamino group influences the compound's physical and chemical properties, such as its solubility and reactivity in different chemical environments. chemimpex.com

In organic synthesis, it is utilized as a building block for creating a diverse range of compounds. chemimpex.com For instance, it can undergo reactions at the benzylic position, and the amide functionality can be transformed into other functional groups. prepchem.com This adaptability makes it a frequent choice for researchers developing new synthetic methodologies and novel compounds with potential applications in various scientific domains. chemimpex.com

Overview of Key Research Areas Pertaining to this compound

The application of this compound and its derivatives spans several key research areas, primarily in pharmaceutical development and organic synthesis.

Pharmaceutical Research: This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. chemimpex.com Research has also explored its derivatives for potential antidepressant activity. The phenylacetamide scaffold is recognized for its diverse biological activities, which can be modulated by structural modifications. researchgate.net For example, derivatives have been investigated for their potential as anticonvulsant, antidepressant, and antiproliferative agents. researchgate.net Furthermore, phenylacetamide scaffolds are being explored as potential inhibitors of bacterial enzymes like ParE, highlighting their potential in developing new antibacterial agents. frontiersin.org

Organic Synthesis: In the realm of organic chemistry, this compound is a versatile reagent and substrate. It is used in the synthesis of more complex molecules, including heterocyclic compounds. Its utility is demonstrated in palladium-catalyzed reactions and in its reactions with organometallic reagents. acs.org The compound also serves as a reactant in the synthesis of other amides and has been used in studies exploring novel synthetic methodologies. prepchem.commdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 18925-69-4 |

| Appearance | White solid |

| IUPAC Name | This compound |

This table is based on data from various chemical databases. nih.govchemimpex.com

A second table highlights some of the research applications of this compound and its derivatives:

| Research Area | Application |

| Pharmaceuticals | Intermediate for analgesics, anti-inflammatories, and potential antidepressants. chemimpex.com |

| Organic Synthesis | Building block for complex molecules and heterocyclic compounds. chemimpex.com |

| Agrochemicals | Investigated for potential use in pesticides and herbicides. chemimpex.com |

| Neuroscience | Studied for its potential effects on neurotransmitter systems. chemimpex.com |

This table summarizes findings from various research publications.

Properties

IUPAC Name |

N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVMATOIMUHQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172328 | |

| Record name | Acetamide, N,N-dimethyl-2-phenyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18925-69-4 | |

| Record name | Benzeneacetamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018925694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-dimethyl-2-phenyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-2-phenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG27XD6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethyl 2 Phenylacetamide and Its Derivatives

Classical and Industrial Synthetic Routes to N,N-Dimethyl-2-phenylacetamide

The traditional and industrially favored method for synthesizing this compound involves a two-step process starting from phenylacetic acid. This method is well-established and relies on the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with dimethylamine (B145610) to form the final amide product.

Synthesis via Acyl Chloride Intermediate: Phenylacetic Acid to Phenylacetyl Chloride to this compound

This classical route is a cornerstone of organic synthesis, valued for its reliability and relatively high yields. The process is bifurcated into two primary stages: acyl chlorination and subsequent amidation.

The initial step involves the conversion of phenylacetic acid to phenylacetyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which subsequently attacks the carbonyl carbon to yield the acyl chloride.

The reaction is typically carried out in an inert solvent, such as benzene (B151609) or toluene, and may be heated to reflux to ensure completion. google.com An excess of thionyl chloride is often used to drive the reaction forward, with the unreacted reagent and the gaseous byproducts (SO₂ and HCl) being removed by distillation after the reaction is complete. google.com

Table 1: Reaction Parameters for Acyl Chlorination

| Parameter | Condition | Reference |

| Reagent | Thionyl Chloride (SOCl₂) | google.com |

| Substrate | Phenylacetic Acid | google.com |

| Solvent | Anhydrous Benzene | google.com |

| Temperature | Reflux | google.com |

| Reaction Time | 2-3 hours | google.com |

The second stage is the amidation of the freshly prepared phenylacetyl chloride with dimethylamine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate which then eliminates a chloride ion to yield this compound.

This reaction is highly exothermic and is typically performed at low temperatures (0-10°C) in a suitable organic solvent like diethyl ether or dichloromethane (B109758) to control the reaction rate and minimize side reactions. google.com The addition of the amine is usually done dropwise to the solution of the acyl chloride. nih.gov The byproduct of this reaction is dimethylamine hydrochloride, a water-soluble salt that can be removed by washing the organic layer with an aqueous acid solution, followed by a base wash and then brine. chemicalbook.com

Table 2: Reaction Parameters for Amidation

| Parameter | Condition | Reference |

| Reagent | Dimethylamine | |

| Substrate | Phenylacetyl Chloride | |

| Solvent | Diethyl Ether or Dichloromethane | google.com |

| Temperature | 0-10°C | google.com |

| Purification | Aqueous work-up and distillation | google.comchemicalbook.com |

Considerations for Scalable Synthesis and Process Optimization

While the acyl chloride route is effective, scaling it up for industrial production presents several challenges. The use of thionyl chloride generates corrosive and environmentally harmful gases (HCl and SO₂), necessitating specialized equipment for handling and scrubbing. google.com Furthermore, the highly exothermic nature of the amidation step requires robust cooling systems to maintain control and safety on a large scale. google.com

Process optimization for industrial-scale synthesis often focuses on:

Solvent Selection: Utilizing solvents that are efficient, easily recoverable, and have a lower environmental impact.

Reagent Stoichiometry: Precisely controlling the molar ratios of reactants to maximize yield and minimize the formation of impurities. A slight excess of the amine is often used to ensure complete conversion of the acyl chloride.

Temperature and Pressure Control: Implementing automated systems to maintain optimal reaction conditions for safety and efficiency.

Purification Techniques: Employing methods like vacuum distillation or crystallization to achieve high product purity on a large scale. google.com

Continuous Flow Reactors: Moving from batch processing to continuous flow systems can offer better control over reaction parameters, improve safety, and increase throughput.

Alternative "one-pot" syntheses that avoid the isolation of the hazardous acyl chloride intermediate are also being explored. These methods often involve the use of coupling agents to directly react the carboxylic acid with the amine. googleapis.com

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for amide synthesis, including that of this compound and its derivatives. These advanced strategies often focus on minimizing waste, avoiding hazardous reagents, and employing catalytic systems.

Palladium-Catalyzed Reactions Involving this compound

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of C-C and C-N bond-forming reactions. This compound can participate in such reactions, either as a substrate or as a product.

In one notable example, this compound has been shown to react under palladium-catalyzed conditions to yield N,N-Dimethyl-2-oxo-2-phenylacetamide. acs.orgacs.org This transformation was part of a serendipitous discovery where various N,N-dialkylamides were found to react with arylglyoxylates in the presence of a palladium catalyst and halopyridines. acs.orgacs.org Interestingly, this compound itself served as a viable substrate in this reaction, producing the corresponding arylglyoxylic amide in a good yield of 78%. acs.orgacs.org

Table 3: Palladium-Catalyzed Synthesis of N,N-Dimethyl-2-oxo-2-phenylacetamide

| Product | Starting Material | Catalyst System | Yield | Reference |

| N,N-Dimethyl-2-oxo-2-phenylacetamide | This compound | Pd(OAc)₂ / Halopyridine | 78% | acs.orgacs.org |

Furthermore, palladium-catalyzed reactions have been developed for the ortho-arylation of phenylacetamides. researchgate.net This C-H functionalization strategy allows for the direct formation of biaryl compounds from two unactivated C-H bonds, representing a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

The development of green chemistry approaches also includes biocatalytic methods. For instance, whole cells of Candida parapsilosis have been used to synthesize N-phenylacetamides with excellent conversions and good yields under mild conditions. rsc.org While this specific example does not produce this compound, it highlights the potential of enzymatic processes for amide synthesis, offering a more environmentally friendly alternative to classical chemical methods. rsc.org

Reactions Utilizing this compound as a Substrate for Alkylation, Methylenation, and Enolate Formation

This compound serves as a versatile substrate in a variety of organic transformations, including alkylation, methylenation, and reactions proceeding through enolate intermediates. The reactivity of this compound is largely dictated by the acidity of the α-protons and the ability of the amide group to stabilize an adjacent carbanion.

The alkylation of N-substituted-2-phenylacetamides has been investigated under various conditions. When N-phenyl-2-phenylacetamide is treated with benzyl (B1604629) chloride in the presence of a base like powdered potassium hydroxide, a mixture of N-alkylation, O-alkylation, and C-alkylation products can be formed. niscpr.res.in The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBABr), can influence the product distribution, with the N-benzylated product often being the major component. niscpr.res.in The relative reactivity towards N- versus C-alkylation is dependent on the specific reaction conditions, including the base, solvent, and catalyst employed. niscpr.res.in

In the case of this compound, C-methylation has been achieved using a combination of potassium tert-butoxide (t-BuOK) and an amine-borane complex. mdpi.com Interestingly, the electronic nature of substituents on the phenyl ring can significantly influence the reaction outcome. While this compound undergoes C-methylation, the analogous 2-(4-methoxyphenyl)-N,N-dimethylacetamide yields methylenated derivatives under identical conditions. mdpi.com This highlights the subtle electronic effects that can govern the regioselectivity of the reaction. The proposed mechanism for methylation involves the initial formation of a methylenation product, which is subsequently reduced in situ. mdpi.com

The formation of an enolate from this compound is a key step in many of its transformations. The lithium enolate of this compound can be generated and subsequently reacted with electrophiles. For instance, treatment of the lithium enolate with diphenylphosphoryl azide (B81097) (DPPA) leads to the formation of the corresponding 2-diazo derivative, although this particular reaction has been reported to proceed in low yields (15–30%).

Below is a table summarizing the alkylation and methylenation reactions of phenylacetamide derivatives.

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| N-Phenyl-2-phenylacetamide | Benzyl chloride, KOH, Toluene, Phase-transfer catalyst | N-Benzyl-N-phenyl-2-phenylacetamide, O-Benzyl-N-phenyl-2-phenylacetimidate, N-Phenyl-2,3-diphenylpropanamide | niscpr.res.in |

| This compound | t-BuOK, Amine-borane | C-Methylated this compound | mdpi.com |

| 2-(4-Methoxyphenyl)-N,N-dimethylacetamide | t-BuOK, Amine-borane | Methylenated derivative | mdpi.com |

| This compound | 1. Base (e.g., LDA) 2. Diphenylphosphoryl azide (DPPA) | 2-Diazo-N,N-dimethyl-2-phenylacetamide |

Photocatalyzed Amination in Related Amide Synthesis

While direct photocatalyzed amination of this compound is not extensively documented, the broader field of photocatalysis offers valuable insights into related amide synthesis. Photocatalytic methods provide a green and efficient alternative to traditional synthetic routes, often proceeding under mild conditions.

One relevant approach is the photocatalytic oxidative coupling of aldehydes and amines to form amides. For instance, an inexpensive phenazine (B1670421) ethosulfate has been used as a metal-free organic photocatalyst for the oxidative amidation of aromatic aldehydes with amines at ambient temperature, using air as the oxidant. mdpi.com Another strategy involves the use of Ru(bpy)₃Cl₂ as a photocatalyst in the presence of N-chlorosuccinimide and tert-butyl hydrogen peroxide to convert an aldehyde into an acid chloride in situ, which then reacts with an amine to yield the corresponding amide. mdpi.com

Visible-light-mediated photocatalysis can also be employed for the direct amination of C(sp³)–H bonds. A metal-free approach for the regioselective C(sp³)–H amination of amides using N-haloimides has been developed. This reaction is initiated by visible light and proceeds in the presence of lithium tert-butoxide, without the need for an external photocatalyst or radical initiator. nih.gov The proposed mechanism involves the formation of a halogen-bonded electron donor-acceptor complex between the base and the N-haloimide, which enhances photoreactivity. nih.gov

Furthermore, photocatalytic methods have been developed for the synthesis of amides from carboxylic acids and tertiary amines via C–N bond cleavage. This strategy allows for the construction of tertiary amides from readily available starting materials. These examples of photocatalyzed amidation and amination reactions, while not directly employing this compound as a substrate, illustrate the potential of photocatalysis for the synthesis of related amide structures under mild and environmentally friendly conditions.

Direct Synthesis of α-Ketoamides from Aryl Methyl Ketones with Dialkylformamides

A notable synthetic route that leads to compounds structurally related to this compound is the direct synthesis of α-ketoamides from aryl methyl ketones and dialkylformamides. This transformation provides a metal-free and environmentally friendly approach to this important class of compounds.

One such method involves the use of tetra-n-butylammonium iodide (nBu₄NI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in water. Current time information in Bangalore, IN.evitachem.comresearchgate.net This procedure allows for the radical oxidative coupling of readily available aryl methyl ketones with dialkylformamides, such as N,N-dimethylformamide (DMF), to produce α-ketoamides. researchgate.net The reaction is advantageous as it avoids the use of metal catalysts and utilizes water as a green solvent. Current time information in Bangalore, IN.researchgate.net

The scope of this reaction is demonstrated with various substituted aryl methyl ketones. For example, the reaction of p-chloroacetophenone with DMF in the presence of nBu₄NI and TBHP in water yields the corresponding α-ketoamide. researchgate.net The methodology is also applicable to 1-arylethanols, which are oxidized in situ to the corresponding ketones and then undergo the coupling reaction to afford the α-ketoamides in satisfactory yields. researchgate.net

A proposed mechanism for this transformation involves a radical pathway initiated by the catalyst system. researchgate.net This direct synthesis offers a practical and efficient alternative to traditional methods for preparing α-ketoamides, which often require multi-step procedures or harsh reaction conditions.

Exploration of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants in Synthesis

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are not only common solvents but also versatile reactants capable of providing carbon, hydrogen, nitrogen, and oxygen atoms in a variety of chemical transformations. evitachem.comsciengine.comgoogle.comorgsyn.org Their use as building blocks offers an economical and atom-efficient approach to the synthesis of a wide range of compounds, including derivatives related to this compound.

For instance, in the presence of a base such as potassium tert-butoxide, DMAc can undergo C-alkylation with primary alcohols, a reaction catalyzed by transition metals like manganese, rhodium, or nickel. evitachem.com The reaction proceeds through the oxidation of the alcohol to an aldehyde, followed by a base-mediated condensation with DMAc to form an α,β-unsaturated amide, which is then reduced in situ. evitachem.com

Furthermore, DMF can be utilized in annulation reactions. For example, heating aromatic ketones in DMF in the presence of ammonium (B1175870) acetate (B1210297) and a fluorinating agent can lead to the formation of symmetrical pyridines. evitachem.com In this process, DMF acts as a source of a methine (CH) fragment.

The amination of aryl halides and tosylates can be achieved using DMF or DMAc as the aminating agent under various conditions, providing a direct route to N,N-dimethylated aromatic amines. mdpi.com Additionally, heterocycles can be constructed using DMF or DMAc as a source of a carbonyl and a dimethylamino group. For example, the reaction of amino-substituted substrates with DMF in the presence of an activating agent can lead to the formation of various nitrogen-containing heterocyclic systems. evitachem.com

These examples underscore the utility of DMF and DMAc as readily available and inexpensive C1 and C2 synthons, respectively, in the construction of complex molecules, including those with structural similarities to this compound.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry.

Synthesis of Chiral this compound Derivatives, e.g., (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

The synthesis of enantiomerically pure 2-hydroxy-N,N-dimethyl-2-phenylacetamide derivatives can be achieved through various synthetic strategies. One approach involves the asymmetric reduction of the corresponding α-ketoamide. For example, the asymmetric hydrogenation of N-methoxy-N-methyl-2-oxo-2-phenylacetamide using a chiral ruthenium catalyst, [Ru((S)-Sunphos)(benzene)Cl]Cl, in the presence of CeCl₃·7H₂O as an additive, can produce the corresponding α-hydroxy Weinreb amide with high enantioselectivity (up to 97% ee). sciengine.com While this example is for a Weinreb amide, the principle can be extended to the synthesis of other chiral α-hydroxy amides.

A more direct route to (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide can be envisioned starting from mandelic acid or its derivatives. For instance, a plausible synthesis could involve the amidation of (S)-mandelic acid with dimethylamine. Alternatively, the reaction of (S)-mandelic acid with a suitable activating agent followed by treatment with dimethylamine would yield the desired product. Supporting information from a study on the synthesis of α-hydroxyamides describes the preparation of 2-hydroxy-N,N-dimethyl-2-(4-(methylthio)phenyl)acetamide by reacting the corresponding aldehyde with TMSCF₂Br and N,N-dimethyl-1-phenylmethanamine, followed by hydrolysis. rsc.org This suggests a potential pathway for the synthesis of the target compound from phenylglyoxal.

Furthermore, enzymatic methods have been shown to be effective for the stereoselective synthesis of related compounds. For example, the reduction of 2-oxo-2-phenylacetamide using a mutant of Saccharomyces cerevisiae yields (R)-(-)-2-hydroxy-2-phenylacetamide in optically pure form. acs.org Although this produces the primary amide, subsequent N,N-dimethylation could provide a route to the desired chiral product.

Enantioselective Catalysis in the Synthesis of Phenylacetamide Derivatives

Enantioselective catalysis provides a powerful tool for the synthesis of chiral phenylacetamide derivatives with high optical purity. Various catalytic systems have been developed for this purpose, including transition metal catalysis and enzymatic methods.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral amines and their derivatives. For example, the asymmetric hydrogenation of N-aryl imines derived from acetophenones, catalyzed by chiral iridium or ruthenium complexes, can produce chiral amines with excellent enantioselectivity. These chiral amines can then be further functionalized to yield phenylacetamide derivatives. More directly, the asymmetric hydrogenation of α-keto Weinreb amides, as mentioned previously, provides a direct route to chiral α-hydroxy amides. sciengine.com

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral phenylacetamide derivatives. For instance, penicillin G acylase from Alcaligenes faecalis has been used for the enantioselective acylation of β-phenylalanine and its derivatives using phenylacetamide as the acyl donor. This enzymatic resolution provides access to enantiomerically pure β-amino acids and their amides. Lipases, such as Candida antarctica Lipase B (CALB), are also effective catalysts for the kinetic resolution of racemic chlorohydrin building blocks, which can then be used to synthesize enantiopure β-blockers containing a phenylacetamide moiety.

These examples of enantioselective catalysis highlight the diverse strategies available for the synthesis of chiral phenylacetamide derivatives, which are valuable intermediates in the development of new pharmaceuticals and other biologically active molecules.

Synthesis of Structurally Related Phenylacetamide Derivatives

The structural framework of this compound has served as a versatile scaffold for the development of a diverse array of derivatives with a wide range of biological activities. This section explores the synthetic methodologies employed to create structurally related phenylacetamides, including those incorporating azetidinone, diethylamide, and thiazole (B1198619) moieties, as well as derivatives designed as potential antidepressant agents.

Synthesis of N-(2,6-Dimethylphenyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide

This approach involves a one-pot reaction between an aldehyde, an amine, and an isocyanide, followed by the introduction of the β-lactam ring. A plausible synthetic route for the target compound would involve the reaction of benzaldehyde, 2,6-dimethylaniline, and an appropriate isocyanide, followed by cyclization with a suitable reagent to form the azetidinone ring.

A reported synthesis for a similar compound, N-(tert-butyl)-2-(4-fluorophenyl)-2-(2-oxoazetidin-1-yl)acetamide, was accomplished by reacting 4-fluorobenzaldehyde, β-alanine, and tert-butyl isocyanide. mdpi.com This reaction, maintained at 100 °C, yielded the product as a white solid. mdpi.com

Table 1: Synthesis of an Analogous Azetidinone-Containing Phenylacetamide

| Reactants | Product | Yield | Physical State | Reference |

|---|

N,N-Diethyl-2-phenylacetamide and its Analogs

N,N-Diethyl-2-phenylacetamide (DEPA) and its analogs are well-known for their insect repellent properties. The synthesis of these compounds typically involves the reaction of a substituted phenylacetic acid or its corresponding acyl chloride with diethylamine.

In one synthetic approach, phenylacetic acid is reacted with N,N-diethyl carbamoyl (B1232498) chloride in the presence of 1-methylimidazole. This reaction proceeds at room temperature over a period of 25 to 35 minutes to yield N,N-diethyl-2-phenylacetamide with a purity exceeding 99.5% and a yield of 98%. bldpharm.com

The synthesis of various analogs of DEPA, where the phenyl ring is substituted with methyl or methoxy (B1213986) groups, has also been carried out to investigate their repellent activities. organic-chemistry.orgresearchgate.net These analogs, such as N,N-diethyl-2-(3-methylphenyl)acetamide and N,N-diethyl-2-(4-methoxyphenyl)acetamide, were synthesized and subsequently formulated for topical application to assess their efficacy against mosquitoes. organic-chemistry.orgresearchgate.net

Table 2: Synthesized Analogs of N,N-Diethyl-2-phenylacetamide

| Compound Name | Substituent on Phenyl Ring | Application | Reference |

|---|---|---|---|

| N,N-Diethyl-2-(3-methylphenyl)acetamide | 3-Methyl | Insect Repellent | organic-chemistry.orgresearchgate.net |

| N,N-Diethyl-2-(4-methylphenyl)acetamide | 4-Methyl | Insect Repellent | organic-chemistry.orgresearchgate.net |

| N,N-Diethyl-2-(3-methoxyphenyl)acetamide | 3-Methoxy | Insect Repellent | organic-chemistry.orgresearchgate.net |

N-Phenylacetamide Derivatives Containing Thiazole Moieties

A series of novel N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety have been designed and synthesized to explore their potential as antibacterial and nematicidal agents. mdpi.commdpi.comnih.govorgsyn.orgdokumen.pub The general synthetic strategy involves the condensation of substituted thioureas with α-bromophenylethanones. mdpi.com

The synthesis commences with the preparation of aryl thioureas from the corresponding isothiocyanates upon reaction with ammonia. mdpi.com In parallel, α-bromophenylethanones are synthesized by the bromination of various acetophenones. mdpi.com The final step involves the condensation of the thioureas and α-bromophenylethanones in ethanol (B145695) at reflux to afford the target N-phenylacetamide derivatives containing the thiazole ring. mdpi.com The structures of these compounds are typically confirmed using 1H-NMR, 13C-NMR, and HRMS. mdpi.commdpi.comnih.govorgsyn.orgdokumen.pub

Table 3: Examples of Synthesized N-Phenylacetamide-Thiazole Derivatives and Their Biological Activity

| Compound ID | Substituent on Phenylthiazole | Yield | Biological Activity | Reference |

|---|---|---|---|---|

| A1 | 4-Fluorophenyl | 57% | Antibacterial (EC50 = 156.7 µM against Xoo) | mdpi.comnih.govdokumen.pub |

| A2 | 3-Fluorophenyl | 82% | Not specified | mdpi.com |

| A8 | 3-Bromophenyl | 85% | Not specified | mdpi.com |

| A21 | 4-(Trifluoromethyl)phenyl | 82% | Not specified | mdpi.com |

These studies have demonstrated that some of these derivatives exhibit significant antibacterial activity against plant-pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). mdpi.comnih.govdokumen.pub For instance, compound A1 was found to be more potent than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govdokumen.pub Additionally, some compounds, such as A23 , have shown excellent nematicidal activity against Meloidogyne incognita. mdpi.comnih.govdokumen.pub

Phenylacetamides as Antidepressant Agents

The phenylacetamide scaffold has been extensively modified to develop novel compounds with potential antidepressant activity. These synthetic efforts often involve the introduction of various heterocyclic and aromatic moieties to the core structure.

One approach involves the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov The synthesis starts with the preparation of 2-chloro-N-substituted-acetamides by reacting various anilines or amines with chloroacetyl chloride. nih.gov These intermediates are then reacted with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) in ethanol to yield the final products. nih.gov A series of twenty-five such derivatives were synthesized and evaluated for their antidepressant activity using animal models. nih.gov

Another series of potential antidepressant agents, 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives, were synthesized starting from indoline-2,3-dione. beilstein-journals.org The synthesis involves a nucleophilic substitution reaction followed by a nucleophilic addition-elimination reaction. beilstein-journals.org The resulting compounds were evaluated for their antidepressant-like activity, with some showing significant reductions in immobility time in forced swim and tail suspension tests. beilstein-journals.org

Table 4: Research Findings on Phenylacetamide Derivatives as Antidepressant Agents

| Derivative Series | Synthetic Approach | Key Findings | Reference |

|---|---|---|---|

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole | Moderate to good antidepressant activity observed in tail suspension and forced swimming tests. | nih.gov |

These studies highlight the versatility of the phenylacetamide core in medicinal chemistry for the development of new therapeutic agents targeting the central nervous system.

Chemical Reactivity and Transformation of N,n Dimethyl 2 Phenylacetamide

Reaction Mechanisms and Pathways

The reactivity of N,N-Dimethyl-2-phenylacetamide is characterized by several key transformation pathways, including oxidation, reduction, substitution, alkylation, and methylenation.

Oxidation Reactions: Formation of N-oxide Derivatives

This compound can undergo oxidation to yield its corresponding N-oxide derivative. This transformation typically involves the use of common oxidizing agents such as hydrogen peroxide or various peracids. The reaction introduces an oxygen atom onto the nitrogen of the dimethylamino group, altering the electronic properties and steric profile of the molecule. In some contexts, oxidation can also lead to the formation of corresponding carboxylic acids. For instance, reagents like potassium permanganate (B83412) can be utilized for such oxidative processes.

A related transformation is the synthesis of α-ketoamides from aryl methyl ketones. A copper-catalyzed aerobic oxidative process has been developed for this purpose, where molecular oxygen from the air acts as both the oxidant and the oxygen source, representing an environmentally conscious approach. lnu.edu.cnscispace.com

Reduction Reactions: Formation of N,N-dimethyl-2-phenylethylamine

The amide functionality of this compound can be reduced to form the corresponding amine, N,N-dimethyl-2-phenylethylamine. This conversion is a standard procedure in organic synthesis, often accomplished with powerful reducing agents.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). A particularly effective method involves the use of borane-dimethyl sulfide (B99878) (BMS) in tetrahydrofuran (B95107) (THF). This specific reduction has been shown to produce N,N-dimethyl-2-phenylethylamine in high yield. lookchem.com

Table 1: Reduction of this compound

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Borane-dimethyl sulfide (BMS) | N,N-dimethyl-2-phenylethylamine | 87% | lookchem.com |

| Lithium aluminum hydride (LiAlH₄) | N,N-dimethyl-2-phenylethylamine | - |

Nucleophilic Substitution Reactions Involving the Dimethylamino Group

This compound can participate in nucleophilic substitution reactions where the dimethylamino group acts as a leaving group and is replaced by other nucleophiles. These reactions can be performed under either acidic or basic conditions, with potential nucleophiles including halides, thiols, and other amines. The amine group itself can also engage in nucleophilic substitution reactions with suitable electrophiles. evitachem.com

Alkylation of N-Substituted 2-Phenylacetamides: O-alkylation vs. N-alkylation

The alkylation of N-substituted 2-phenylacetamides is a well-studied area, revealing a competition between N-alkylation (attack at the nitrogen atom) and O-alkylation (attack at the oxygen atom of the carbonyl group). semanticscholar.org The outcome of the reaction is heavily influenced by the reaction conditions, the structure of the starting amide, and the alkylating agent used. semanticscholar.org

Under basic conditions, an anion is formed that exists as a resonance hybrid, allowing for attack at the nitrogen, oxygen, or the α-carbon. semanticscholar.org Generally, N-alkylation is favored, leading to the thermodynamically more stable N,N-disubstituted amide product. scispace.comresearchgate.net For example, when N-phenyl-2-phenylacetamide is alkylated with benzyl (B1604629) chloride, the N-product is predominantly formed. scispace.comsemanticscholar.org The use of phase-transfer catalysts can facilitate these reactions. semanticscholar.orgresearchgate.net

While this compound itself cannot undergo further N-alkylation, the study of related N-substituted amides provides critical insight into the factors governing this reactivity.

Table 2: Product Distribution in the Alkylation of N-Methyl-2-phenylacetamide with Methyl Iodide

| Condition | Starting Amide Conversion | N-product Yield | O-product Yield | Alkyl Phenylacetate Yield | Source |

|---|---|---|---|---|---|

| 4h, 20-25°C | 96.2% | 1.2% | - | 1.8% | researchgate.net |

| 2h, reflux | 80.2% | 9.3% | 1.2% | 4.5% | researchgate.net |

Data from the alkylation of a related N-substituted 2-phenylacetamide (B93265) illustrates the typical product distribution.

Methylenation and C-Methylation of this compound

Recent research has shown that this compound can undergo direct C-methylation at the alpha-carbon position. mdpi.com This transformation is achieved using a combination of potassium tert-butoxide (t-BuOK) and an amine-borane complex, affording the C-methylated product in good yields (78–85%).

Interestingly, the electronic nature of the aryl substituent plays a crucial role in the reaction's outcome. While this compound undergoes C-methylation, the closely related 2-(4-methoxyphenyl)-N,N-dimethylacetamide yields methylenated derivatives under identical conditions. mdpi.com This highlights a surprising divergence in reactivity based on a remote substituent. mdpi.com The proposed mechanism involves the deprotonation of the α-carbon, addition to N,N-dimethylformamide (DMF) which serves as the methylene (B1212753) source, followed by a reduction sequence. mdpi.comresearchgate.net

Catalytic Transformations Involving this compound

This compound serves as a versatile substrate in various catalytic transformations, particularly those involving transition metals like palladium.

A notable example is a palladium-catalyzed reaction for the synthesis of arylglyoxylic amides. In this process, this compound functions as an amino surrogate, reacting to form N,N-Dimethyl-2-oxo-2-phenylacetamide with a 78% yield. acs.org This demonstrates its utility in palladium-catalyzed amidation, where its reactivity is comparable to that of cyclic acetamides like N-acylpiperidines. In contrast, bulkier or more electron-deficient amides, such as N,N-dimethylbenzamide, are unreactive under similar palladium-catalyzed conditions.

Furthermore, catalytic systems involving ruthenium have been explored for the N-alkylation of amines using carboxylic acids. csic.es Studies on the reduction of related amides like N,2-diphenylacetamide under these conditions show that pathways involving reductive C-N bond cleavage are possible, providing insight into the broader catalytic reactivity of such amide structures. csic.es

Table 3: Catalytic Transformation of this compound

| Catalyst System | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Palladium(II) | Arylglyoxylate | N,N-Dimethyl-2-oxo-2-phenylacetamide | 78% | acs.org |

Metal-Catalyzed Functionalization of the Phenylacetamide Backbone

The phenylacetamide backbone of this compound is amenable to functionalization through metal-catalyzed C-H activation. researchgate.netuva.esdmaiti.com The amide group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds of the phenyl ring. researchgate.netuva.es

Palladium-catalyzed ortho-arylation has been achieved using simple arenes as coupling partners in the presence of an oxidant like sodium persulfate (Na₂S₂O₈). researchgate.net This method allows for the formation of biaryl structures from two unactivated sp² C-H bonds. researchgate.net Research has shown that various benzamides and anilides can undergo this type of transformation. researchgate.net

Spectroscopic Characterization of Reaction Products and Intermediates

A suite of spectroscopic techniques is indispensable for the unambiguous identification and structural elucidation of the products and intermediates derived from the chemical transformations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of molecules derived from this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

In the ¹H NMR spectrum of this compound itself, the two methyl groups on the nitrogen typically appear as a singlet around δ 2.95 ppm, while the protons on the phenyl ring produce signals in the aromatic region, generally between δ 7.3 and 7.5 ppm.

For reaction products, NMR is crucial for identifying new functional groups and their positions. For example, in the product N,N-Dimethyl-2-oxo-2-phenylacetamide, the ¹H NMR spectrum shows aromatic protons shifted to δ 7.95, 7.65, and 7.51 ppm. acs.orgnih.gov The ¹³C NMR spectrum of this product reveals key signals at δ 191.8 (keto C=O), δ 167.0 (amide C=O), and various peaks for the aromatic carbons. acs.orgnih.gov

Detailed ¹H and ¹³C NMR data have been reported for a variety of arylglyoxylic amides synthesized from reactions involving N,N-dialkylamides, providing a valuable reference for structural confirmation. acs.orgnih.govrsc.org

Table 1: Selected ¹H and ¹³C NMR Data for N,N-Dimethyl-2-oxo-2-phenylacetamide and Related Compounds

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Reference |

| N,N-Dimethyl-2-oxo-2-phenylacetamide | 7.95 (d, J=7.9 Hz, 2H), 7.65 (tt, J=7.4, 1.1 Hz, 1H), 7.51 (t, J=7.8 Hz, 1H) | 191.8, 167.0, 134.7, 133.0, 129.6, 129.0, 37.0, 34.0 | acs.orgnih.gov |

| 2-(3-Methoxyphenyl)-N,N-dimethyl-2-oxoacetamide | 7.51–7.44 (m, 2H), 7.42 (t, J=7.3 Hz, 1H), 7.22–7.19 (m, 1H), 3.88 (s, 3H), 3.13 (s, 3H), 2.97 (s, 3H) | 191.6, 167.0, 160.1, 134.4, 130.0, 122.8, 121.6, 112.7, 55.5, 37.0, 34.0 | acs.orgnih.gov |

| N,N-Dimethyl-2-(naphthalen-2-yl)-2-oxoacetamide | 8.46 (s, 1H), 8.05 (dd, J=8.6, 1.7 Hz, 1H), 8.01–7.95 (m, 2H), 7.92 (d, J=7.1 Hz, 1H), 7.67 (td, J=7.0, 1.2 Hz, 1H), 7.59 (td, J=8.1, 1.1 Hz), 3.20 (s, 3H), 3.02 (s, 3H) | 191.8, 167.1, 136.3, 133.0, 132.4, 130.4, 129.9, 129.3, 129.0, 127.9, 127.1, 123.6, 37.1, 34.1 | acs.orgnih.gov |

| N,N-Dimethyl-2-oxo-2-(thiophen-2-yl)acetamide | 7.79–7.74 (m, 1H), 7.72–7.71 (m, 1H), 7.12–7.10 (m, 1H), 3.03 (s, 3H), 2.97 (s, 3H) | 183.4, 165.8, 140.3, 136.3, 136.1, 128.6, 37.3, 34.5 | acs.orgnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of reaction products and for gaining structural insights through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the elemental composition of a new compound. acs.org

For instance, the HRMS data for N,N-Dimethyl-2-oxo-2-(4-(trifluoromethoxy)phenyl)acetamide was reported as calculated for C₁₁H₁₁F₃NO₃ [M+H]⁺, 262.0691; found, 262.0699, confirming its molecular formula. acs.orgnih.gov

The fragmentation patterns in electron-ionization (EI) mass spectrometry can also be diagnostic. For N-monosubstituted 2-phenylacetamides, a typical fragmentation involves the cleavage of the bond alpha to the carbonyl group. nih.gov For this compound, the GC-MS data shows prominent peaks at m/z 163 (molecular ion), 91, and 72. nih.gov The peak at m/z 72 likely corresponds to the [CH₃N(CH₃)CO]⁺ fragment.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.10700 | 135.1 |

| [M+Na]⁺ | 186.08894 | 141.5 |

| [M-H]⁻ | 162.09244 | 140.1 |

| [M+NH₄]⁺ | 181.13354 | 156.1 |

| [M+K]⁺ | 202.06288 | 141.1 |

| [M+H-H₂O]⁺ | 146.09698 | 128.8 |

| [M+HCOO]⁻ | 208.09792 | 160.3 |

| [M+CH₃COO]⁻ | 222.11357 | 184.0 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by specific absorption bands.

The most prominent feature in the IR spectrum of amides is the C=O stretching vibration (Amide I band), which for this compound appears around 1645 cm⁻¹. Since it is a tertiary amide, it does not show an N-H stretching band or the Amide II band (associated with N-H bending) that are characteristic of primary and secondary amides. libretexts.org

In the IR spectrum of reaction products, shifts in characteristic peaks or the appearance of new ones are indicative of chemical transformation. For example, in the product N,N-Dimethyl-2-oxo-2-(4-(trifluoromethoxy)phenyl)acetamide, two carbonyl stretches are observed at 1680 cm⁻¹ and 1647 cm⁻¹, corresponding to the ketone and amide carbonyls, respectively. acs.orgnih.gov The presence of other functional groups, such as the trifluoromethoxy group, is also confirmed by specific bands (e.g., 1140 cm⁻¹). acs.orgnih.gov

Table 3: Characteristic IR Absorption Bands for Amides

| Band | Approximate Frequency (cm⁻¹) | Vibration | Notes |

| Amide I | 1600–1800 | C=O stretch | Strong absorption. Present in all amides. nih.govresearchgate.net |

| Amide II | 1470–1570 | N-H bend, C-N stretch | Present in primary and secondary amides, absent in tertiary amides. libretexts.orgnih.gov |

| Amide III | 1250–1350 | C-N stretch, N-H bend | Weaker and more complex than Amide I and II. nih.gov |

| N-H Stretch | 3300–3500 | N-H stretch | Present in primary and secondary amides. |

| Aromatic C-H Stretch | >3000 | C-H stretch | Characteristic of the phenyl ring. |

| Aromatic C=C Stretch | ~1500-1600 | C=C ring vibrations | Characteristic of the phenyl ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

While the crystal structure of this compound itself is not widely reported, the structures of its derivatives and related compounds have been determined. uq.edu.au For example, the crystal structure of N-(2-dimethylaminoethyl)-2-phenylacetamide has been analyzed, providing detailed information about its solid-state conformation. uq.edu.au

This technique is particularly valuable for confirming the regioselectivity of reactions, such as the ortho-functionalization of the phenyl ring, and for understanding the coordination of the amide to metal centers in catalytic intermediates. The refinement of crystal structures typically aims for low R-factors (less than 0.05) to ensure high-quality data.

Biological Activities and Pharmacological Investigations of N,n Dimethyl 2 Phenylacetamide and Its Analogs

Mechanism of Action Studies

The phenylacetamide scaffold, the core structure of N,N-Dimethyl-2-phenylacetamide, is recognized for its diverse biological activities, which can be modulated through various structural modifications. Investigations into the mechanisms of action for this class of compounds have revealed interactions with specific molecular targets, modulation of key enzymes, and involvement in significant biological pathways.

Analogs and derivatives of this compound have been shown to bind to the active sites of various enzymes, a critical step in exerting their pharmacological effects. Molecular docking studies have elucidated the specific interactions that govern this binding.

For instance, in the development of novel antidepressant agents, phenylacetamide derivatives were designed to interact with the Monoamine oxidase-A (MAO-A) receptor. nih.gov Docking studies revealed that active inhibitors bind within the receptor's active site through a combination of hydrogen bonding, π–π stacking with aromatic rings, and hydrophobic interactions. nih.gov Similarly, a series of isatin (B1672199) N-phenylacetamide-based sulfonamides were synthesized and shown to bind effectively within the active sites of several human carbonic anhydrase (hCA) isoforms. nih.gov Molecular docking of the most potent inhibitors predicted specific binding conformations and affinities, highlighting interactions with the zinc ion and key amino acid residues within the catalytic pocket of hCA isoforms I, II, IX, and XII. nih.gov

A primary mechanism through which phenylacetamide derivatives exert their biological effects is the inhibition of enzyme activity. The phenylacetamide scaffold has been explored for its potential to inhibit bacterial enzymes, such as ParE, indicating a possible role in the development of new antibacterial agents.

More detailed investigations have focused on specific enzyme families:

Monoamine Oxidase (MAO) Inhibition: Derivatives of phenylacetamide have been developed as potent MAO inhibitors. nih.gov MAO enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. nih.gov By inhibiting MAO, these compounds can increase the concentration of these neurotransmitters in nerve terminals, a key mechanism for antidepressant activity. nih.gov One study found that its most potent phenylacetamide derivative showed better antidepressant potential than the standard MAO inhibitor drug, moclobemide. nih.gov

Carbonic Anhydrase (CA) Inhibition: N-phenylacetamide-2-oxoindole benzensulfonamide conjugates have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Certain derivatives displayed significant inhibitory activity against cytosolic isoforms hCA I and II, as well as the tumor-associated isoform hCA XII. nih.gov The inhibition constants (Kᵢ) quantify the potency of these compounds.

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA XII (Kᵢ nM) |

|---|---|---|---|

| Indole-2,3-dione derivative 2h | 45.10 | 5.87 | 7.91 |

| Acetazolamide (AAZ) | - | - | 5.70 |

The modulation of enzyme activity by phenylacetamide derivatives directly impacts broader biological pathways. The inhibition of MAO, for example, influences the serotonergic, noradrenergic, and dopaminergic neurotransmitter systems, which are known to be involved in the pathophysiology of depression. nih.gov By preventing the breakdown of monoamine neurotransmitters, these compounds can lead to an increase in their availability in the synaptic cleft, thereby affecting signaling within these crucial neural pathways. nih.gov

The inhibition of carbonic anhydrase isoforms also has significant implications. These enzymes are fundamental to a wide range of physiological processes, including pH regulation and fluid balance. nih.gov The targeted inhibition of tumor-associated isoforms like hCA IX and hCA XII is a strategy being explored in oncology, as these enzymes are often overexpressed in tumors and contribute to their growth and survival in hypoxic environments. nih.gov

Therapeutic Applications and Drug Discovery

This compound is a versatile chemical intermediate, and its core structure is a key component in the discovery of new therapeutic agents.

This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical use. It is a significant intermediate in the development of analgesics and anti-inflammatory drugs. The broader class of acetamide (B32628) derivatives has been extensively studied for these properties. For example, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs have been examined for their anti-inflammatory and analgesic activities. nih.gov The related compound, 2-phenylacetamide (B93265), is an important intermediate in the preparation of common analgesics such as acetaminophen (B1664979) and aspirin. shyzchem.com The adaptability of the phenylacetamide structure allows for modifications that can enhance these therapeutic properties.

Research has specifically explored derivatives of the phenylacetamide scaffold for potential antidepressant activity. As discussed previously, a key strategy involves the inhibition of monoamine oxidase (MAO), which increases the extracellular availability of neurotransmitters, including serotonin. nih.gov This mechanism is central to the action of many antidepressant drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs). nih.gov

A study focused on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were evaluated for antidepressant activity using in vivo models. nih.gov The activity was measured by the percent decrease in the duration of immobility (% DID) in the tail suspension test (TST), where a higher value indicates greater antidepressant potential. nih.gov

| Compound | Substitution on N-phenyl ring | Antidepressant Activity (% DID) |

|---|---|---|

| VS25 | N,N-dimethyl | 82.23 |

| Imipramine (Standard) | - | 70.32 |

| Fluoxetine (Standard) | - | 65.41 |

| Moclobemide (Standard) | - | 59.87 |

The most active compound in this series, VS25, which features an N,N-dimethyl substitution, exhibited a higher percentage decrease in immobility than the standard drugs imipramine, fluoxetine, and moclobemide, demonstrating the significant potential of this chemical class in the discovery of new antidepressant agents. nih.gov

Potential Antibacterial and Antimicrobial Effects

The antibacterial potential of phenylacetamide derivatives has been explored through the synthesis and evaluation of various analogs. A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties demonstrated noteworthy in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc). For instance, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, designated as A1, exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to commercial bactericides like bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). Investigations using scanning electron microscopy revealed that this compound likely exerts its effect by causing the rupture of the bacterial cell membrane.

Other studies have focused on different phenylacetamide scaffolds. Phenylacetamide and benzohydrazide (B10538) derivatives have shown significant antibacterial activity against a selection of pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. Certain compounds within this series displayed potent and selective inhibitory action against Escherichia coli, with MIC values as low as 0.64 and 0.67 μg/mL. The mechanism for some of these derivatives is believed to involve the inhibition of the bacterial enzyme ParE, a component of DNA topoisomerase IV. Furthermore, novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have shown potent activity, particularly against Gram-negative bacteria, with MIC values from 31.25 to 250 µg/L. These compounds are thought to act as inhibitors of the enzyme dihydrofolate reductase (DHFR). The presence of a chloro atom in the acetamide structure also appears to enhance antimicrobial activity, as seen in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which is effective against Klebsiella pneumoniae and is suggested to act on penicillin-binding proteins.

| Compound/Analog Series | Target Organism(s) | Reported Activity (MIC/EC50) | Suspected Mechanism of Action | Source |

|---|---|---|---|---|

| N-phenylacetamide derivatives with 4-arylthiazole | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50: 144.7 - 179.2 µM | Cell membrane rupture | |

| Phenylacetamide and benzohydrazide derivatives | Escherichia coli, MRSA | MIC: 0.64 - 5.65 µg/mL | ParE enzyme inhibition | |

| 2-(benzo[d]thiazol-2-yl)-N-arylacetamides | Gram-negative and Gram-positive bacteria | MIC: 31.25 - 250 µg/L | Dihydrofolate reductase (DHFR) inhibition | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified | Penicillin-binding protein (PBP) inhibition |

Antifungal Activity and Mechanism of Action (e.g., 2-chloro-N-phenylacetamide)

The analog 2-chloro-N-phenylacetamide has been identified as a compound with promising antifungal capabilities against various fungal pathogens. Studies have demonstrated its effectiveness against strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL and minimum fungicidal concentration (MFC) values between 32 and 512 μg/mL. Similarly, against Aspergillus niger, this compound showed MICs between 32 and 256 μg/mL and MFCs from 64 to 1024 μg/mL.

The primary mechanism of action for 2-chloro-N-phenylacetamide against Aspergillus species is believed to be its interaction with ergosterol (B1671047), a crucial component of the fungal plasma membrane. This binding disrupts membrane integrity. Additionally, it is suggested that the compound may also inhibit DNA synthesis by targeting the enzyme thymidylate synthase. Research has also been conducted on fluconazole-resistant Candida species. In these cases, 2-chloro-N-phenylacetamide inhibited all tested strains of C. albicans and C. parapsilosis with a MIC range of 128 to 256 µg.mL-1. It was also effective at inhibiting the formation of biofilms and disrupting preformed ones. Interestingly, in the context of Candida, the antifungal activity did not appear to be mediated by binding to ergosterol or damaging the cell wall, indicating that its mechanism of action may vary depending on the fungal species.

| Fungal Species | Activity Metric | Concentration Range | Source |

|---|---|---|---|

| Aspergillus flavus | MIC | 16 - 256 µg/mL | |

| MFC | 32 - 512 µg/mL | ||

| Aspergillus niger | MIC | 32 - 256 µg/mL | |

| MFC | 64 - 1024 µg/mL | ||

| Fluconazole-resistant Candida spp. | MIC | 128 - 256 µg.mL-1 | |

| MFC | 512 - 1,024 µg.mL-1 |

Research in Neuroscience: Effects on Neurotransmitter Systems

Phenylacetamide derivatives have been investigated for their potential as antidepressant agents, with research indicating effects on key neurotransmitter systems. A primary strategy in antidepressant research involves the inhibition of monoamine oxidase-A (MAO-A), an enzyme that metabolizes neurotransmitters such as norepinephrine (B1679862) (NE) and serotonin (5-HT). Elevated levels of MAO-A can lead to a deficiency of these neurotransmitters in the brain, which is associated with depression. By inhibiting MAO-A, the levels of these crucial monoamines can be increased.

In a study focused on developing new antidepressants, a series of phenylacetamide derivatives (VS1–VS25) were synthesized and evaluated. These compounds were tested for their ability to reduce the duration of immobility in animal models, which is an indicator of antidepressant potential. The results showed that many compounds in the series displayed significant antidepressant activity, with one compound, VS25, demonstrating higher potency than the standard drugs moclobemide, imipramine, and fluoxetine. This suggests that the phenylacetamide scaffold can be effectively modified to interact with and inhibit enzymes that regulate neurotransmitter levels in the central nervous system.

Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic)

Beyond antimicrobial and neuroscience applications, phenylacetamide analogs have demonstrated other significant pharmacological activities, notably anti-inflammatory and analgesic effects.

Anti-inflammatory Activity: Analogs such as N,N-dimethylacetamide (DMA), N,N-diethylacetamide (DEA), and N,N-dipropylacetamide (DPA) have been shown to possess anti-inflammatory properties. These compounds can suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and interleukin-8 (IL-8), in various cell and tissue models. The mechanism underlying this effect is the inhibition of the nuclear factor kappa B (NF-κB) pathway, a key signaling pathway in inflammatory responses. Specifically, these acetamides were found to inhibit the degradation of IκBα, a protein that keeps NF-κB inactive, thereby preventing the inflammatory cascade. Another study on 2-(substituted phenoxy) acetamide derivatives suggested their anti-inflammatory action may be linked to the suppression of cyclooxygenases (COXs) and lipoxygenases (LOXs), enzymes involved in the synthesis of inflammatory mediators.

Analgesic Activity: Several studies have confirmed the analgesic (pain-relieving) properties of acetamide derivatives. The analgesic potential of newly synthesized compounds is often evaluated using established animal models, such as the acetic acid-induced writhing test and the hot-plate test. For example, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were shown to cause a significant decrease in writhing responses and an increase in pain latency in hot-plate and tail-clip tests. Similarly, a series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives were assessed for analgesic activity using the Eddy's hot plate method, with some compounds found to be more effective than the conventional drug Diclofenac. These findings highlight the potential of the acetamide core structure in the development of new analgesic agents.

Toxicological Considerations and Safety Profiles

Metabolic Pathways and Excretion Studies of Related Compounds (e.g., N,N-Diethylphenylacetamide)

Studies on compounds structurally related to this compound, such as N,N-diethyl-m-toluamide (DEET), provide insight into the likely metabolic and excretory pathways. Research conducted in rats using [14C]DEET demonstrated that the compound is extensively metabolized following either oral or dermal administration, with very little of the parent compound being excreted unchanged in the urine.

The primary route of excretion for DEET and its metabolites is through the urine, accounting for 85-91% of an orally administered dose and 74-78% of a dermal dose over a seven-day period. A smaller portion, between 3-7%, is excreted in the feces. The metabolic transformation of DEET involves two major pathways. The principal pathway is the oxidation of the aromatic methyl group to form a carboxylic acid. A second major metabolite is formed through the same oxidation of the methyl group, combined with the N-dealkylation of one of the ethyl groups on the amide moiety. The rate of absorption and subsequent excretion was observed to be significantly slower after dermal application compared to oral administration.

In Vitro and In Vivo Toxicity Assessments (e.g., Skin Irritation)

In Vitro Assessments: The cytotoxic potential of phenylacetamide derivatives has been evaluated in various in vitro systems. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives tested their effects against several human cancer cell lines, including PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). The results indicated that these compounds can act as potent anticancer agents, inhibiting the growth of these cell lines in a dose-dependent manner, with specific IC50 values reported. For example, compounds with a nitro moiety showed greater cytotoxic effect than those with a methoxy (B1213986) moiety. Another analog, 2-chloro-N-phenylacetamide, was found to have low cytotoxic and genotoxic potential at concentrations from 50 to 500 µg/mL, showing little hemolytic effect on red blood cells.

In Vivo Assessments: In vivo toxicity testing, such as the Draize skin irritation test, is used to evaluate the potential for a substance to cause skin irritation or corrosion. This test, typically conducted in albino rabbits, involves applying a substance to the skin and observing for effects like erythema (redness) and edema (swelling) over a period of time. The severity of the reaction is scored to determine the irritation potential. While specific in vivo skin irritation data for this compound was not available in the reviewed sources, this standardized method represents the conventional approach for such an assessment. Alternative in vivo methods may use mice to evaluate skin changes, while ex vivo models using rodent skin can measure changes in trans-epidermal water loss or electrical resistance to predict irritation. These tests are part of a broader toxicological profile to characterize potential hazards following dermal exposure.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The therapeutic efficacy of a drug molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for elucidating the relationship between a compound's three-dimensional structure and its biological activity. Through systematic modifications of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its desired pharmacological effects. This understanding guides the rational design of new, more potent, and selective analogs. This section delves into the SAR of this compound and its related analogs, exploring both traditional and computational approaches to understanding how structural modifications influence their biological efficacy.

Correlation Between Structural Modifications and Biological Efficacy

While specific and extensive SAR studies focusing exclusively on this compound are not abundantly available in publicly accessible literature, a broader analysis of phenylacetamide derivatives provides significant insights into how structural alterations impact their biological activities. The core structure of this compound consists of a phenyl ring, an acetamide linker, and two methyl groups on the amide nitrogen. Modifications to each of these regions have been shown to modulate the pharmacological profile of the resulting analogs.

Modifications of the Phenyl Ring:

Substitutions on the phenyl ring play a critical role in influencing the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, substitutions on the phenyl ring were found to significantly impact their antibacterial activity. The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), at various positions on the phenyl ring often leads to enhanced biological activity. mdpi.com This is a common strategy in drug design to improve properties like membrane permeability and target binding affinity.

In another study on phenylacetamide derivatives as potential anticancer agents, various substituents including fluoro, chloro, bromo, nitro, and methoxy groups were investigated on the phenyl ring. The position and nature of these substituents were found to be crucial for their cytotoxic effects against different cancer cell lines. mdpi.com For example, a para-nitro group was associated with strong cytotoxic effects against MDA-MB-468 cells. mdpi.com

Modifications of the Amide Linker:

In the development of novel carbonic anhydrase inhibitors, the phenylacetamide moiety was incorporated as a "tail" fragment. nih.gov The study explored various substituents on the N-phenyl ring of the acetamide, demonstrating that the nature of this group significantly influences the inhibitory activity and selectivity against different carbonic anhydrase isoforms. nih.gov

Impact of N,N-Dimethyl Substitution:

While direct comparisons are limited, the presence of the N,N-dimethyl group in this compound is expected to confer specific properties. The two methyl groups increase the molecule's lipophilicity compared to an unsubstituted amide. They also prevent the formation of hydrogen bonds at the amide nitrogen, which can influence its binding mode to target proteins compared to N-H containing analogs. The tertiary nature of the amide in this compound can also affect its metabolic stability.

The following table summarizes the impact of various structural modifications on the biological efficacy of phenylacetamide analogs, providing a basis for understanding the potential SAR of this compound.

| Compound Series | Structural Modification | Observed Impact on Biological Efficacy |

| N-phenylacetamide-thiazole derivatives | Substitution on the 4-aryl ring of thiazole (B1198619) | Electron-withdrawing groups (e.g., halogens) generally enhanced antibacterial activity. mdpi.com |

| Isatin N-phenylacetamide based sulphonamides | Substituents on the N-phenylacetamide tail | Size, lipophilicity, and electronic properties of substituents influenced carbonic anhydrase inhibitory activity and selectivity. nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Variation of the N-substituent (phenyl, substituted phenyl, benzyl) | Benzyl (B1604629) substitution on the acetamide nitrogen showed higher antidepressant activity compared to phenyl or substituted phenyl rings. nih.gov |

| Phenylacetamide derivatives | Substitutions on the phenyl ring (F, Cl, Br, NO2, -OCH3) | The nature and position of the substituent significantly affected cytotoxic activity against cancer cell lines. mdpi.com |

Computational Approaches to SAR Analysis

In modern drug discovery, computational methods are indispensable tools for accelerating the process of lead identification and optimization. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the SAR of a compound series at a molecular level.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of novel compounds and identify the key structural features that govern their efficacy.

Several QSAR studies have been conducted on phenylacetamide derivatives to understand their diverse biological activities. For instance, 2D-QSAR and 3D-QSAR studies were performed on isatin N-phenylacetamide based sulphonamides to elucidate the descriptors controlling their activity as carbonic anhydrase inhibitors. nih.gov These models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Similarly, QSAR models have been developed for phenylacetamide derivatives as potential antidepressant agents. nih.gov These computational studies helped in identifying promising hit molecules from large databases, which were then synthesized and biologically evaluated. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It allows researchers to visualize the binding mode of a compound at the active site of a target protein and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For phenylacetamide derivatives, molecular docking has been instrumental in rationalizing their biological activities. In the study of carbonic anhydrase inhibitors, molecular docking simulations were carried out for the most active derivatives to understand their binding patterns and affinities to the active sites of different carbonic anhydrase isoforms. nih.gov This information is crucial for designing analogs with improved potency and selectivity.

The following table highlights some of the computational approaches applied to the SAR analysis of phenylacetamide analogs.

| Computational Method | Application to Phenylacetamide Analogs | Key Insights |

| 2D-QSAR | Modeling the carbonic anhydrase inhibitory activity of isatin N-phenylacetamide based sulphonamides. nih.gov | Identified key molecular descriptors that control the inhibitory activity, enabling the prediction of activity for new derivatives. |